(2-Bromophenoxy)acetic acid
Overview
Description
“(2-Bromophenoxy)acetic acid” is a chemical compound with the CAS Number: 1879-56-7 . It has a molecular weight of 231.05 and its IUPAC name is (2-bromophenoxy)acetic acid . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for “(2-Bromophenoxy)acetic acid” is 1S/C8H7BrO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“(2-Bromophenoxy)acetic acid” is a solid at room temperature . and a melting point of 148-149°C .
Scientific Research Applications
Microbiological Activities
- Scientific Field : Microbiology
- Summary of the Application : (2-Bromophenoxy)acetic acid has shown promising antimicrobial activity, inhibiting the growth of various microorganisms, including bacteria and fungi . The compound’s bromo group appears to enhance its effectiveness against these microorganisms .
- Methods of Application : The potential modes of action involved the disruption of cell membranes, interference with cell wall synthesis, inhibition of protein or nucleic acid synthesis, or induction of reactive oxygen species .
- Results or Outcomes : The antimicrobial assay demonstrated notable inhibitory effects on Bacillus subtilis, Enterobacter, E. coli, Klebsiella pneumoniae, Candida albicans, and Trichoderma . The compound’s antimicrobial properties provide an intriguing avenue for future research into novel treatments against microbial infections .
Herbicide and Plant Growth Regulator
- Scientific Field : Agriculture
- Summary of the Application : (2-Bromophenoxy)acetic acid is used in various applications, including as a herbicide and plant growth regulator .
- Methods of Application : This compound is moderately soluble in water and can dissolve more readily in organic solvents like benzene and alcohol .
- Results or Outcomes : The compound’s unique chemical structure, which includes a bromo group, has sparked curiosity regarding its potential uses and applications .
Microbiological Activities
- Scientific Field : Microbiology
- Summary of the Application : (2-Bromophenoxy)acetic acid has shown promising antimicrobial activity, inhibiting the growth of various microorganisms, including bacteria and fungi . The compound’s bromo group appears to enhance its effectiveness against these microorganisms .
- Methods of Application : The potential modes of action involved the disruption of cell membranes, interference with cell wall synthesis, inhibition of protein or nucleic acid synthesis, or induction of reactive oxygen species .
- Results or Outcomes : The antimicrobial assay demonstrated notable inhibitory effects on Bacillus subtilis, Enterobacter, E. coli, Klebsiella pneumoniae, Candida albicans, and Trichoderma . The compound’s antimicrobial properties provide an intriguing avenue for future research into novel treatments against microbial infections .
Herbicide and Plant Growth Regulator
- Scientific Field : Agriculture
- Summary of the Application : (2-Bromophenoxy)acetic acid is used in various applications, including as a herbicide and plant growth regulator .
- Methods of Application : This compound is moderately soluble in water and can dissolve more readily in organic solvents like benzene and alcohol .
- Results or Outcomes : The compound’s unique chemical structure, which includes a bromo group, has sparked curiosity regarding its potential uses and applications .
Microbiological Activities
- Scientific Field : Microbiology
- Summary of the Application : (2-Bromophenoxy)acetic acid has shown promising antimicrobial activity, inhibiting the growth of various microorganisms, including bacteria and fungi . The compound’s bromo group appears to enhance its effectiveness against these microorganisms .
- Methods of Application : The potential modes of action involved the disruption of cell membranes, interference with cell wall synthesis, inhibition of protein or nucleic acid synthesis, or induction of reactive oxygen species .
- Results or Outcomes : The antimicrobial assay demonstrated notable inhibitory effects on Bacillus subtilis, Enterobacter, E. coli, Klebsiella pneumoniae, Candida albicans, and Trichoderma . The compound’s antimicrobial properties provide an intriguing avenue for future research into novel treatments against microbial infections .
Herbicide and Plant Growth Regulator
- Scientific Field : Agriculture
- Summary of the Application : (2-Bromophenoxy)acetic acid is used in various applications, including as a herbicide and plant growth regulator .
- Methods of Application : This compound is moderately soluble in water and can dissolve more readily in organic solvents like benzene and alcohol .
- Results or Outcomes : The compound’s unique chemical structure, which includes a bromo group, has sparked curiosity regarding its potential uses and applications .
Safety And Hazards
The safety information for “(2-Bromophenoxy)acetic acid” indicates that it should be handled with care. The compound has been assigned the GHS07 pictogram, with hazard statements H315, H319, and H335 . These statements correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively .
properties
IUPAC Name |
2-(2-bromophenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYODYPUWJPKOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879325 | |
Record name | O-BROMOPHENOXYACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenoxy)acetic acid | |
CAS RN |
1879-56-7 | |
Record name | O-BROMOPHENOXYACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-bromophenoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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